2-(2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid
Description
2-(2-((1-(3-Methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid is a synthetic small molecule characterized by a tetrazole-thioacetamide scaffold conjugated to a 3-methylbenzoic acid moiety. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in oncology or antimicrobial research, though specific biological data remain unreported in the provided evidence.
Properties
IUPAC Name |
2-[[2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-11-5-3-8-14(17(25)26)16(11)19-15(24)10-28-18-20-21-22-23(18)12-6-4-7-13(9-12)27-2/h3-9H,10H2,1-2H3,(H,19,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULDBUUTEWNFLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)NC(=O)CSC2=NN=NN2C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolidine derivatives, have been found to exhibit diverse therapeutic and pharmaceutical activities. They are used in probe design and have shown varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity.
Mode of Action
It can be inferred from the structure of the compound that it may interact with its targets through the sulfur atom present in the thiazolidine motif. The presence of sulfur enhances their pharmacological properties.
Biochemical Pathways
Compounds with similar structures have been found to affect various biological targets. The diversity in the biological response makes it a highly prized moiety.
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity.
Comparison with Similar Compounds
Ethyl 2-[({[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ()
- Structure : Features a tetrazole ring substituted with 4-chlorophenyl and a thioacetamide linker connected to a tetrahydrobenzothiophene-carboxylate ester.
- Key Differences: Substituent: 4-Chlorophenyl vs. 3-methoxyphenyl in the target compound. Core: Tetrahydrobenzothiophene-carboxylate ester vs. 3-methylbenzoic acid. The ester group in this compound may confer higher lipophilicity, whereas the carboxylic acid in the target compound improves aqueous solubility at physiological pH.
- Synthesis : Utilizes PEG-400 and Bleaching Earth Clay catalysis, similar to methods for tetrazole derivatives in .
7β-[2-(2-Aminothiazol-4-yl)acetamido]-3-[[[1-(2-Dimethylaminoethyl)-1H-tetrazol-5-yl]thio]methyl]ceph-3-em-4-carboxylate (Cefotiam Derivatives, )
- Structure : Cephalosporin antibiotics with a tetrazole-thioether side chain.
- Key Differences: Backbone: β-lactam antibiotic core vs. benzoic acid in the target compound. This confers antibacterial activity via penicillin-binding protein inhibition. Substituents: 2-Dimethylaminoethyl on the tetrazole enhances solubility and bioavailability in cefotiam derivatives, whereas the target compound’s 3-methoxyphenyl may prioritize tissue penetration.
- Activity : Cefotiam derivatives exhibit broad-spectrum antibacterial activity, while the target compound’s benzoic acid moiety suggests divergent mechanisms (e.g., apoptosis induction in cancer cells) .
Analogues with Heterocyclic-Thioacetamide Hybrids
N-(Tert-butyl)-4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)benzamide (Compound 12e, )
- Structure : Benzoxazole-thioacetamide hybrid with a tert-butyl benzamide group.
- Key Differences: Heterocycle: Benzoxazole vs. tetrazole. Benzoxazole’s oxygen and nitrogen atoms may alter electron distribution and binding affinity. Bioactivity: Demonstrated cytotoxicity against HepG2 cells (IC₅₀ = 8.2 µM) via BAX/Bcl-2 modulation .
- Synthesis : Confirmed by IR, NMR, and MS, similar to tetrazole derivatives in .
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]acetamide (Compound 9f, )
- Structure : Triazole-thiazole-thioacetamide hybrid with a 3-methoxyphenyl group.
- Key Differences :
- Heterocycles : Triazole and thiazole vs. tetrazole. Triazole’s hydrogen-bonding capacity may improve target engagement.
- Substituent : Shared 3-methoxyphenyl group with the target compound, suggesting similar pharmacokinetic profiles.
- Data : Elemental analysis (C: 62.50%, H: 4.32%, N: 18.28%) aligns with theoretical values, indicating high purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
